2-Methylsulfonylthiophene
Overview
Description
2-Methylsulfonylthiophene is a sulfur-containing heterocyclic compound with the molecular formula C5H6O2S2 and a molecular weight of 162.23 g/mol It is characterized by a thiophene ring substituted with a methylsulfonyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylsulfonylthiophene typically involves the sulfonylation of thiophene derivatives. One common method is the reaction of thiophene with methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out at room temperature and yields the desired product after purification.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 2-Methylsulfonylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiol derivatives.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-Methylsulfonylthiophene has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-Methylsulfonylthiophene involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with cellular receptors. The exact pathways and molecular targets are still under investigation, but its sulfonyl group is believed to play a crucial role in its biological activity .
Comparison with Similar Compounds
- 2-Methanesulfonyl-thiophene
- Methyl 2-thienyl sulfone
- Thiophene, 2-(methylsulfonyl)-
Comparison: 2-Methylsulfonylthiophene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2-methylsulfonylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2S2/c1-9(6,7)5-3-2-4-8-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYLGFINMVZZGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351721 | |
Record name | 2-methylsulfonylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38695-60-2 | |
Record name | 2-methylsulfonylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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